molecular formula C17H18N4O2 B2926447 6-Cyclopropyl-2-{[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2320226-63-7

6-Cyclopropyl-2-{[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2926447
CAS No.: 2320226-63-7
M. Wt: 310.357
InChI Key: MGYVTPJXLCDYIE-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropyl group, a pyridine ring, and an azetidine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-{[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyridine boronic acid and a halogenated azetidine intermediate.

    Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative, under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction involving a suitable precursor, such as an alkene or an alkyne, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-{[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols, or electrophiles such as alkyl halides and acyl halides, under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with various functional groups.

Scientific Research Applications

6-Cyclopropyl-2-{[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used as a probe to study biological processes and interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-{[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: The compound may modulate signaling pathways, metabolic pathways, and other cellular processes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-{[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer unique chemical properties and potential applications. The presence of the cyclopropyl group, pyridine ring, and azetidine moiety in a single molecule makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16-4-3-15(13-1-2-13)19-21(16)11-12-9-20(10-12)17(23)14-5-7-18-8-6-14/h3-8,12-13H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYVTPJXLCDYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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